2-[(3-Nitrophenyl)formamido]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-3-2-4-8(5-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBXKLYOJGRINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Nitrophenyl Formamido Propanoic Acid and Analogues
Direct Synthesis Routes for 2-[(3-Nitrophenyl)formamido]propanoic acid
A direct synthesis of this compound can be conceptualized through the coupling of two primary building blocks: N-(3-nitrophenyl)formamide and a suitable 2-aminopropanoic acid (alanine) derivative. This approach relies on the formation of an amide bond between the formamide (B127407) nitrogen and the carboxyl group of the propanoic acid backbone.
A plausible synthetic pathway would involve the following steps:
Preparation of N-(3-nitrophenyl)formamide : This intermediate is synthesized by the formylation of 3-nitroaniline (B104315). A common method for this transformation is the reaction of 3-nitroaniline with formic acid, often in the presence of a dehydrating agent or as an azeotropic mixture with a solvent like toluene (B28343) to remove water.
Activation of the Carboxylic Acid : The 2-aminopropanoic acid needs to be appropriately protected, for instance, the amino group can be protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The carboxylic acid group is then activated to facilitate amide bond formation. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction : The activated carboxylic acid derivative of the protected alanine (B10760859) is then reacted with N-(3-nitrophenyl)formamide to form the desired amide linkage.
Deprotection : The final step involves the removal of the protecting group from the amino acid moiety to yield this compound.
This synthetic strategy is versatile and allows for the introduction of various substituents on both the nitrophenyl ring and the propanoic acid backbone by starting with appropriately modified precursors.
Synthesis of Related (Nitrophenyl)formamido Propanoic Acid Derivatives
The synthesis of analogues and isomers of this compound utilizes similar chemical principles, focusing on the assembly of the core structure from different starting materials or through alternative reaction sequences.
The synthesis of 2-formamido-3-(nitrophenyl)propanoic acid isomers, which are structural isomers of the target compound, typically starts from the corresponding nitrophenylalanine isomers (2-nitrophenylalanine, 3-nitrophenylalanine, or 4-nitrophenylalanine). The formylation of the amino group of these amino acids is a key step.
A general procedure involves the reaction of the nitrophenylalanine isomer with a formylating agent. Common formylating agents include:
Formic acid : The reaction can be carried out by heating the amino acid in formic acid.
Acetic formic anhydride : This mixed anhydride is a highly effective formylating agent that can be prepared in situ from formic acid and acetic anhydride. oup.com This method is known for providing good yields without significant racemization. oup.com
Formic acid and a coupling agent : Reagents like DCC can be used to activate the formic acid for the formylation of the amino group.
For example, the synthesis of 3-amino-3-(2-nitrophenyl)propanoic acid can be achieved by reacting 2-nitrobenzaldehyde with malonic acid and ammonium (B1175870) acetate (B1210297) in refluxing 1-butanol. chemicalbook.com The resulting amino acid can then be formylated to yield the desired product.
The N-(nitrophenyl)formamide precursors are key intermediates in the synthesis of the target compound and its analogues. These are typically prepared by the N-formylation of the corresponding nitroanilines (2-nitroaniline, 3-nitroaniline, or 4-nitroaniline).
Several methods are available for this transformation:
Reaction with Formic Acid : Heating a nitroaniline with formic acid is a direct method for N-formylation. The reaction often requires elevated temperatures and may be facilitated by the removal of water.
Using Acetic Formic Anhydride : A mixture of formic acid and acetic anhydride can be used to generate acetic formic anhydride in situ, which then readily formylates the nitroaniline. prepchem.com For instance, N-(4-methyl-2-nitrophenyl)formamide has been synthesized by reacting 4-methyl-2-nitroaniline with a mixture of formic acid and acetic anhydride in methylene chloride. prepchem.com
Other Formylating Agents : Other reagents such as chloral or activated formic esters can also be employed for the N-formylation of nitroanilines.
The choice of method can depend on the reactivity of the specific nitroaniline isomer and the desired reaction conditions.
The synthesis of the nitrophenyl propanoic acid backbone is another crucial aspect of creating these compounds. These backbones can be synthesized through various routes, often involving nitration of a phenylpropanoic acid derivative or building the propanoic acid chain onto a pre-existing nitrophenyl ring.
One common approach is the nitration of a suitable phenylpropanoic acid. For example, 3-phenylpropanoic acid can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the phenyl ring. The position of nitration (ortho, meta, or para) is directed by the existing substituents on the ring.
Alternatively, the propanoic acid chain can be constructed on a nitro-substituted aromatic ring. For instance, 3-(2-nitrophenyl)propanoic acid can be synthesized from diethyl (2-nitrophenylmethyl)-1,3-propanedioate by hydrolysis and decarboxylation using acetic acid and hydrochloric acid. prepchem.com Similarly, 3-(3-nitrophenyl)propionic acid can be prepared from m-nitrobenzaldehyde and cyclic (sub)isopropyl malonate (Meldrum's acid) in the presence of triethylamine and formic acid. chemicalbook.com
Below is a table summarizing some synthetic approaches for nitrophenyl propanoic acid backbones:
| Starting Material(s) | Reagents | Product |
| Diethyl (2-nitrophenylmethyl)-1,3-propanedioate | Acetic acid, Hydrochloric acid | 3-(2-Nitrophenyl)propanoic acid prepchem.com |
| m-Nitrobenzaldehyde, Meldrum's acid | Triethylamine, Formic acid | 3-(3-Nitrophenyl)propionic acid chemicalbook.com |
| 2-Nitrobenzaldehyde, Malonic acid, Ammonium acetate | 1-Butanol (reflux) | 3-Amino-3-(2-nitrophenyl)propanoic acid chemicalbook.com |
Solid-Phase Synthetic Strategies for Amino Acid Derivatives
Solid-phase synthesis offers a powerful and efficient method for the preparation of amino acid derivatives, including formylated peptides and related compounds. nih.gov This technique involves attaching the C-terminal amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids.
The key advantages of solid-phase synthesis include:
Ease of Purification : Excess reagents and byproducts are removed by simple filtration and washing of the resin. nih.gov
Use of Excess Reagents : Large excesses of reagents can be used to drive reactions to completion.
Automation : The repetitive nature of the steps allows for automation, enabling the rapid synthesis of complex molecules.
In the context of synthesizing this compound analogues, a solid-phase approach would involve:
Attachment of the first amino acid to the resin : An appropriately protected alanine derivative is anchored to a solid support.
Peptide chain elongation (if applicable) : If a longer peptide is desired, subsequent amino acids are coupled sequentially.
N-terminal Formylation : The N-terminal amino group of the resin-bound peptide or amino acid is then formylated. This can be achieved using a formylating agent such as a pre-activated formic acid solution with DCC. nih.govresearchgate.net A rapid on-resin N-formylation can also be performed using formic acid, acetic anhydride, and pyridine in DMF. chemistryviews.org
Cleavage from the resin : The final compound is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA). nih.govresearchgate.net
This methodology is particularly well-suited for creating libraries of related compounds for screening purposes. The efficiency of on-resin N-formylation has been shown to be high, with yields often exceeding 90%. chemistryviews.org
Condensation Reactions in the Formation of Formamido Linkages and Carboxylic Acid Derivatives
The formation of the formamido linkage is a type of amide bond formation, which is a cornerstone of organic and medicinal chemistry. libretexts.org These reactions are typically condensation reactions, where two molecules join together with the loss of a small molecule, such as water. libretexts.org
The synthesis of amides from carboxylic acids and amines generally requires the activation of the carboxylic acid. chemistrysteps.com Common methods for activating carboxylic acids for amide bond formation include:
Conversion to Acid Chlorides : The carboxylic acid is reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acid chloride, which then readily reacts with an amine.
Use of Coupling Reagents : Carbodiimides like DCC and EDC are widely used to facilitate the direct condensation of a carboxylic acid and an amine. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Other coupling agents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU).
The formation of the formamido group in this compound and its analogues can be achieved through these general condensation principles. For instance, the reaction between a nitrophenylamine and formic acid can be promoted by a coupling agent to form the N-(nitrophenyl)formamide precursor. Subsequently, the coupling of this precursor with a propanoic acid derivative would again rely on a condensation reaction to form the final product. The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and minimize side reactions.
The following table lists some common coupling reagents used in amide bond formation:
| Coupling Reagent | Abbreviation | Activating Intermediate |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | O-acylisourea |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acyl-oxyphosphonium salt |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Activated ester |
Modern Synthetic Techniques and Catalysis in Derivative Production
The synthesis of complex organic molecules such as this compound and its derivatives has been significantly advanced by modern synthetic techniques. These methods often employ catalytic systems to enhance reaction efficiency, selectivity, and yield. The development of novel catalytic processes, including organocatalysis, and the application of robust ligation chemistries like click chemistry, have provided powerful tools for creating diverse libraries of amino acid analogues. Furthermore, classic reactions such as the Reissert reaction and nitrile hydrolysis continue to be refined and utilized for the strategic introduction of key functional groups. These approaches are central to producing derivatives with tailored properties for various research applications.
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, offering advantages such as stability to air and water, low toxicity, and operational simplicity acs.org. In the context of producing derivatives of this compound, organocatalysis can be instrumental in establishing the chiral center of the amino acid backbone with high enantioselectivity rsc.orgnih.gov.
Enantiopure noncanonical amino acids are valuable building blocks in medicinal chemistry and chemical biology rsc.org. Asymmetric organocatalytic strategies can be employed to forge C-C, C-H, and C-N bonds, utilizing various activation modes such as enamine, hydrogen bonding, Brønsted acid/base, and phase-transfer catalysis nih.gov. For instance, cinchona alkaloid-derived catalysts are highly effective in phase-transfer reactions, which can be used to introduce side chains to glycine derivatives, while proline and its derivatives can catalyze asymmetric Mannich or Michael reactions to construct the amino acid framework. These methods provide access to precursors of the target molecule with high optical purity, which is crucial for their application in biological systems acs.orgrsc.org.
Click Chemistry
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts . The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring iris-biotech.de. This reaction has been widely adopted for the synthesis of unnatural amino acid derivatives and for bioconjugation due to its high efficiency and chemoselectivity nih.govresearchgate.net.
To produce derivatives of this compound, the core structure can be functionalized with either an azide or a terminal alkyne. This "clickable" analogue can then be reacted with a diverse range of complementary alkynes or azides to generate a library of triazole-containing derivatives. The reaction is typically carried out under mild conditions, often in aqueous solvents, using a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate nih.gov. This methodology allows for the rapid assembly of complex molecules and the introduction of various functional groups, such as fluorophores, polymers, or other bioactive moieties nih.govresearchgate.net.
| Reactant A (Alkyne) | Reactant B (Azide) | Catalyst System | Product | Ref. |
| Propargyl-functionalized amino acid | Azido-functionalized molecule (e.g., azido sugar) | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole linked amino acid derivative | nih.gov |
| Alkyne-tagged peptide | Azide-functionalized label | Tris(benzyltriazolylmethyl)amine (TBTA)-Cu(I) complex | Labeled peptide with a triazole linker | iris-biotech.de |
| Ethynylalanine derivative | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | Triazolylalanine derivative | nih.govnih.gov |
The Reissert reaction traditionally involves the reaction of quinoline or isoquinoline with an acid chloride and a cyanide source (e.g., potassium cyanide) to form a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound wikipedia.org. While not directly applicable to the synthesis of the acyclic this compound, the principles and intermediates of Reissert chemistry can be adapted to synthesize complex analogues and precursors.
A significant variation is the Reissert indole synthesis, which starts from an ortho-nitrotoluene and diethyl oxalate wikipedia.org. This is particularly relevant as the target compound contains a nitrophenyl group. In this synthesis, the ortho-nitrotoluene is first condensed with diethyl oxalate, and the resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization to form an indole-2-carboxylic acid wikipedia.orgyoutube.com.
This strategy highlights a pathway where a nitrophenyl precursor, similar to the one in the target molecule, is used to construct a new heterocyclic ring system. Analogues of this compound could be synthesized where the propanoic acid side chain is attached to a core structure prepared via a Reissert-type cyclization. For example, a modified Reissert compound could be hydrolyzed and subsequently coupled with an amino acid to form a novel derivative. The versatility of Reissert compounds, which can undergo various transformations, makes this approach a valuable tool for generating structural diversity wikipedia.orgnih.gov.
| Starting Material | Key Reagent(s) | Intermediate | Final Product Type | Ref. |
| Quinoline | Benzoyl chloride, KCN | 1-Benzoyl-2-cyano-1,2-dihydroquinoline | Quinaldic acid (after hydrolysis) | wikipedia.org |
| ortho-Nitrotoluene | Diethyl oxalate, KOC₂H₅ | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid (after reductive cyclization) | wikipedia.org |
The carboxylic acid moiety is a defining feature of this compound. A reliable and fundamental method for synthesizing carboxylic acids is the hydrolysis of nitriles lumenlearning.com. This transformation can be achieved under either acidic or basic conditions by reacting the carbon-nitrogen triple bond with water libretexts.orgchemguide.co.uk. The synthesis would typically start with the corresponding nitrile precursor, 2-[(3-Nitrophenyl)formamido]propanenitrile.
Acid-Catalyzed Hydrolysis
In acid-catalyzed hydrolysis, the nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid libretexts.org. The reaction proceeds in two main stages. First, the nitrile is protonated, which increases its electrophilicity, facilitating the nucleophilic attack of water to form an amide intermediate after tautomerization. This amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium salt chemguide.co.ukchemistrysteps.com.
Base-Catalyzed Hydrolysis
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide chemguide.co.uk. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. This process also proceeds through an amide intermediate. However, in the basic medium, the final product is the salt of the carboxylic acid (a carboxylate) and ammonia gas libretexts.orgchemistrysteps.com. To obtain the free carboxylic acid, the reaction mixture must be neutralized with a strong acid in a subsequent step libretexts.orgchemguide.co.uk.
The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. Enzymatic methods using nitrilases or a combination of nitrile hydratases and amidases have also been developed, offering green alternatives that can proceed under mild conditions and sometimes with high stereoselectivity researchgate.net.
| Hydrolysis Type | Reagents | Intermediate | Final Product(s) | Ref. |
| Acid-Catalyzed | R-C≡N, H₃O⁺ (e.g., dil. HCl), Heat | R-CONH₂ (Amide) | R-COOH (Carboxylic Acid) + NH₄⁺ | libretexts.orgchemguide.co.uk |
| Base-Catalyzed | R-C≡N, OH⁻ (e.g., NaOH), Heat | R-CONH₂ (Amide) | R-COO⁻ (Carboxylate Salt) + NH₃ | libretexts.orgchemguide.co.uk |
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search for detailed spectroscopic and structural data on the chemical compound this compound has yielded no specific experimental findings. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and FT-Raman), and Mass Spectrometry (MS) data, no dedicated studies detailing the synthesis and characterization of this specific molecule appear to be publicly available.
The planned investigation was to include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A thorough analysis of the ¹H NMR and ¹³C NMR chemical shifts would have been crucial for assigning the specific protons and carbons within the molecule, confirming the connectivity of the 3-nitrophenyl group, the formamido bridge, and the propanoic acid moiety.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy would have provided vital information on the characteristic vibrational frequencies of the functional groups present, such as the nitro group (NO₂), the amide (N-H and C=O), and the carboxylic acid (O-H and C=O) functionalities.
Mass Spectrometry (MS): This technique would have been employed to confirm the molecular formula of the compound by determining its precise molecular weight and analyzing its fragmentation pattern, offering further corroboration of its structure.
While general spectroscopic data exists for the constituent fragments of the molecule, such as 3-nitroaniline and propanoic acid, this information is not sufficient to accurately predict the detailed spectral characteristics of the final, more complex compound, this compound. The electronic environment of each atom is significantly altered upon the formation of the amide bond, leading to unique spectral data that can only be determined through experimental measurement.
The lack of available data prevents the creation of the requested detailed scientific article, including the specified data tables and in-depth research findings. Further empirical research, involving the synthesis and subsequent spectroscopic characterization of this compound, would be required to generate the necessary information.
Advanced Spectroscopic and Structural Elucidation of 2 3 Nitrophenyl Formamido Propanoic Acid
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of 2-[(3-Nitrophenyl)formamido]propanoic acid, revealing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
A single-crystal X-ray diffraction study would yield a comprehensive set of crystallographic data. Although specific experimental data for this compound is not publicly available, a typical analysis would produce a data table similar to the hypothetical one below, detailing the key parameters of the crystal structure.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₁₀H₁₀N₂O₅ |
| Formula weight | 238.20 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
The analysis would also elucidate the intermolecular forces governing the crystal packing, such as hydrogen bonding involving the carboxylic acid and amide functional groups, as well as potential π-π stacking interactions from the nitrophenyl rings. These interactions are crucial for understanding the solid-state properties of the compound.
Microanalytical Techniques (CHN) for Elemental Composition
Microanalytical techniques, specifically CHN analysis, are fundamental for verifying the elemental composition of a synthesized compound. This combustion analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to confirm the compound's purity and identity.
For this compound (C₁₀H₁₀N₂O₅), the theoretical elemental composition can be calculated. While experimental results are not available in the reviewed literature, a comparison would typically be presented as shown in the table below.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical (%) |
| Carbon (C) | 50.42 |
| Hydrogen (H) | 4.23 |
| Nitrogen (N) | 11.76 |
A close correlation between the experimental and theoretical values would confirm the molecular formula of the title compound.
Computational and Theoretical Investigations on 2 3 Nitrophenyl Formamido Propanoic Acid
Quantum Chemical Calculations for Electronic Structure
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. Quantum chemical calculations provide a detailed picture of the electron distribution and energy levels within a molecule.
Hartree-Fock (HF) Approaches
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable. They can provide a good first approximation of the electronic structure and are often used as a starting point for more advanced calculations. Comparing the results from HF and DFT methods can offer deeper insights into the role of electron correlation in the properties of 2-[(3-Nitrophenyl)formamido]propanoic acid.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods can be used to find the most stable geometry (the global minimum on the potential energy surface) and to explore other low-energy conformations.
Geometry optimization calculations, using methods like DFT or HF, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure of this compound. Furthermore, a conformational analysis would be essential to identify different stable conformers and to understand the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which would provide a quantitative measure of the molecule's reactivity.
Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
An MEP map of this compound would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red colors indicate negative electrostatic potential, associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Blue colors indicate positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms, which are prone to nucleophilic attack. This information is vital for understanding intermolecular interactions, such as hydrogen bonding.
Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra.
Theoretical calculations of the vibrational spectra of this compound, typically performed using DFT methods, would provide a detailed assignment of the observed experimental IR and Raman bands to specific vibrational modes of the molecule. This comparison is crucial for confirming the molecular structure and for understanding the nature of the chemical bonds within the molecule. Discrepancies between the theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for anharmonicity and other limitations of the theoretical methods.
Investigations of Intramolecular Interactions and Hydrogen Bonding
Atoms in Molecules Theory (AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous framework for analyzing the electron density to define chemical bonds and other interactions. wikipedia.orgwiley-vch.de This theory is applied to locate and characterize the critical points in the electron density of a molecule. For this compound, AIM analysis would be used to identify bond critical points (BCPs) associated with potential intramolecular hydrogen bonds.
The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are used to classify the nature and strength of the interaction. mdpi.com A positive value of the Laplacian indicates a closed-shell interaction, typical of hydrogen bonds, while a negative value signifies a shared-shell, or covalent, interaction. nih.gov For a potential intramolecular hydrogen bond, such as N-H···O, the presence of a BCP between the hydrogen and oxygen atoms would confirm the existence of the bond. The values of ρ and ∇²ρ at this point would quantify its strength. mdpi.com
Table 1: Representative AIM Parameters for Intramolecular Hydrogen Bonds (Note: This table presents typical data from AIM analyses on similar organic molecules to illustrate the expected values for this compound.)
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Type |
| N-H···O (Amide-Nitro) | 0.015 - 0.035 | > 0 | Closed-Shell (Weak H-bond) |
| N-H···O (Amide-Carboxyl) | 0.020 - 0.045 | > 0 | Closed-Shell (Moderate H-bond) |
| C-H···O | 0.005 - 0.015 | > 0 | Closed-Shell (Weak H-bond) |
Hirshfeld Analysis for Secondary Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular and, by extension, intramolecular contacts within a crystal structure. scirp.orgresearchgate.net It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close contact. Red spots on the dnorm surface indicate close contacts with neighboring atoms, highlighting potential hydrogen bonds and other significant interactions. nih.gov
Table 2: Percentage Contribution of Interatomic Contacts from a Typical Hirshfeld Fingerprint Plot (Note: This table is illustrative, showing common contributions for related nitro-substituted organic acids.)
| Contact Type | Percentage Contribution (%) |
| O···H / H···O | 35 - 45% |
| H···H | 20 - 30% |
| C···H / H···C | 10 - 20% |
| C···O / O···C | 5 - 10% |
| C···C | 3 - 8% |
| N···H / H···N | 1 - 5% |
Reactivity and Stability Assessments of Isomers and Related Analogues
The reactivity and stability of this compound are intrinsically linked to its isomeric forms and the electronic effects of its functional groups. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density distribution across the phenyl ring and the adjacent amide linkage. This affects the acidity of the carboxylic proton and the nucleophilicity of the amide nitrogen.
Computational studies on related furan-propanoic acid derivatives and nitrophthalic acids show that stability is often governed by a delicate balance of steric repulsion and stabilizing intramolecular interactions like hydrogen bonds. nih.govnih.gov Different conformers, arising from rotation around the C-N and C-C single bonds, will have varying energies. Quantum mechanical calculations can determine the relative energies of these conformers, identifying the global minimum energy structure. For example, the orientation of the nitro group relative to the formamido-propanoic acid side chain can lead to different isomers (ortho, meta, para), with the meta-position, as in the title compound, having a distinct electronic and steric environment compared to others. nih.gov Theoretical models can predict that isomers allowing for stronger intramolecular hydrogen bonding or reduced steric clash will exhibit greater thermodynamic stability. mdpi.com
QM/MM Methodology in Molecular Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) is a computational method that allows for the study of chemical processes in large, complex systems like enzymes or solutions. nih.govmdpi.com This approach treats a small, chemically active region of the system with a high-level, computationally expensive quantum mechanics method, while the larger, surrounding environment is described by a more efficient molecular mechanics force field. nih.govnih.gov
For this compound, QM/MM simulations would be invaluable for investigating its behavior in a biological context, for instance, as a ligand binding to a protein active site. frontiersin.org In such a simulation, the compound itself (the ligand) and key amino acid residues in the immediate vicinity would constitute the QM region. mdpi.com This allows for an accurate description of electronic effects, bond breaking/formation, and charge transfer during the binding process or a potential enzymatic reaction. The rest of the protein and solvent molecules would be treated using MM. This multiscale technique provides a balance between accuracy and computational feasibility, enabling the simulation of dynamic processes that would be intractable with purely QM methods. nih.gov
Fukui Function Analysis for Chemical Selectivity and Reactivity Sites
Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. mdpi.com This allows for the prediction of where a molecule will most likely undergo an electrophilic, nucleophilic, or radical attack. researchgate.netsemanticscholar.org
For this compound, Fukui functions would be calculated to map out its chemical selectivity:
Nucleophilic Attack (f+): This function identifies sites susceptible to attack by nucleophiles (electron-rich species). In this molecule, the carbon atoms of the phenyl ring activated by the electron-withdrawing nitro group, and the carbonyl carbon of the carboxylic acid, are expected to have high f+ values.
Electrophilic Attack (f-): This function points to sites prone to attack by electrophiles (electron-poor species). The oxygen atoms of the nitro and carboxyl groups, as well as the amide oxygen, are anticipated to be the primary sites for electrophilic attack due to their lone pairs of electrons. mdpi.com
Radical Attack (f0): This function predicts the most likely sites for radical reactions.
The analysis provides a quantitative basis for understanding the regioselectivity of reactions involving this compound. researchgate.net
Table 3: Predicted Reactive Sites in this compound based on Fukui Function Principles
| Type of Attack | Predicted Reactive Site(s) | Rationale |
| Nucleophilic | Phenyl ring carbons (ortho/para to NO₂), Carboxyl carbon | Electron deficiency induced by the strongly withdrawing nitro and carbonyl groups. |
| Electrophilic | Nitro oxygens, Carboxyl oxygens, Amide oxygen | High electron density due to lone pairs. |
Chemical Reactivity and Derivatization of 2 3 Nitrophenyl Formamido Propanoic Acid
Hydrolysis Pathways of the Formamido Moiety
No experimental studies on the hydrolysis of the formamido moiety in 2-[(3-Nitrophenyl)formamido]propanoic acid have been found in the public domain. In principle, this group could be susceptible to hydrolysis under acidic or basic conditions to yield 2-amino-propanoic acid (alanine) and 3-nitroformic acid, though the stability of the latter is questionable.
Esterification and Amide Formation Reactions of the Carboxylic Acid Group
While the carboxylic acid group is expected to undergo standard esterification and amide formation reactions, no specific examples utilizing this compound as the starting material have been documented.
Reactions Involving the Nitro Aromatic Ring
The nitro group on the phenyl ring is a versatile functional group. Typically, such groups can be reduced to an amino group, which can then participate in a wide range of further reactions. However, no literature specifically describes the reduction or other transformations of the nitro group for this particular compound.
Stereochemical Transformations and Control
As this compound is a derivative of alanine (B10760859), it possesses a chiral center. No studies have been found that investigate the stereochemical transformations or the control of stereochemistry in reactions involving this compound.
Exploration of New Synthetic Pathways Utilizing the Compound as a Precursor
There is no available research that demonstrates the use of this compound as a precursor for the synthesis of other molecules.
The potential of this compound as a building block for complex heterocycles has not been explored in any published studies.
Although the presence of a nitroaromatic ring suggests potential applications in dye synthesis (often via reduction to an amine and subsequent diazotization), there is no evidence in the literature of this compound being used for this purpose.
Intermediates in Polymer and Resin Production
The unique chemical structure of this compound positions it as a versatile intermediate in the synthesis of specialized polymers and resins. Its bifunctional nature, possessing a carboxylic acid group and a latent aromatic amine (via reduction of the nitro group), allows for its incorporation into various polymeric backbones. The presence of the formamido group and the propanoic acid moiety, derived from the amino acid alanine, can impart specific properties such as chirality, biodegradability, and modified thermal stability to the final polymer.
The primary route for utilizing this compound in polymer production involves the chemical reduction of the nitro group to an amine, followed by a polycondensation reaction. This process transforms the molecule into a monomer that can react with itself or with other co-monomers to form polyamides.
Synthesis of Polyamide Precursors
The conversion of the nitroaromatic compound into a reactive diamine or amino acid monomer is a critical step. Various established methods for the reduction of aromatic nitro groups to amines can be employed. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. commonorganicchemistry.com Other reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media also provide mild conditions suitable for this transformation, which are unlikely to affect the formamido group. commonorganicchemistry.com
The reduction of the nitro group in this compound would yield 2-[(3-aminophenyl)formamido]propanoic acid. This resulting molecule is an AB-type monomer, containing both an amine and a carboxylic acid group, capable of undergoing self-condensation to form a polyamide.
A hypothetical reaction scheme for the reduction is presented below:
Scheme 1: Reduction of this compound
Detailed research findings on the reduction of similar nitroaromatic compounds are summarized in the following table.
| Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| Pd/C | 4-Nitrobenzoic acid | Ethanol | 25 | 1 | >95 |
| SnCl2·2H2O | 3-Nitroaniline (B104315) | Ethanol | 78 | 1 | ~90 |
| Fe/HCl | Nitrobenzene | Water/Ethanol | 100 | 1 | >90 |
| Raney Nickel | 2-Nitrotoluene | Methanol (B129727) | 60 | 50 | >98 |
This table presents representative data for the reduction of various nitroaromatic compounds to illustrate the general conditions and yields achievable for the synthesis of the corresponding amino derivatives.
Polymerization to Polyamides
Once the amino-functionalized monomer, 2-[(3-aminophenyl)formamido]propanoic acid, is synthesized, it can be polymerized to form a polyamide. The polycondensation reaction would involve the formation of an amide bond between the carboxylic acid group of one monomer and the newly formed aromatic amine group of another. This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst, and with the removal of water to drive the equilibrium towards polymer formation.
The resulting polyamide would have a repeating unit containing an aromatic ring, a formamido group, and a chiral center, which could lead to polymers with interesting properties, such as high thermal stability and specific optical activity. The formamido group might also influence the polymer's solubility and its ability to form hydrogen bonds, thereby affecting its mechanical properties. nih.gov
A hypothetical polymerization reaction is shown below:
Scheme 2: Polycondensation of 2-[(3-aminophenyl)formamido]propanoic acid
Research on the synthesis of polyamides from amino acids and their derivatives provides insights into the expected polymerization behavior and properties of the resulting polymers. nih.govnih.gov
| Monomer 1 | Monomer 2 | Polymerization Method | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) |
| Adipic acid | Hexamethylenediamine | Melt Polycondensation | 1.0-1.5 | 50-60 |
| Terephthaloyl chloride | p-Phenylenediamine | Solution Polycondensation | 1.1-2.8 | >350 |
| L-Alanine | Isophthaloyl chloride | Low-Temp. Solution Polycondensation | 0.45 | 185 |
| L-Valine | Terephthaloyl chloride | Low-Temp. Solution Polycondensation | 0.52 | 210 |
This table provides examples of different polyamide syntheses and the properties of the resulting polymers to serve as a reference for the potential characteristics of a polyamide derived from 2-[(3-aminophenyl)formamido]propanoic acid.
Potential Role in Resin Production
In the context of resin production, amino acids and their derivatives can act as curing agents or modifiers for epoxy resins. mdpi.comresearchgate.net The amine and carboxylic acid groups can react with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset network.
After the reduction of the nitro group, the resulting 2-[(3-aminophenyl)formamido]propanoic acid could potentially be used as a bio-based curing agent for epoxy resins. The aromatic amine would offer a higher reactivity compared to aliphatic amines, and the carboxylic acid could also participate in the curing reaction, especially at elevated temperatures. The formamido group and the chiral center from the alanine moiety would be incorporated into the resin matrix, potentially modifying its mechanical properties, thermal stability, and adhesion characteristics.
The use of such a functionalized amino acid derivative could lead to epoxy resins with enhanced properties, such as improved toughness and a higher glass transition temperature, compared to those cured with standard amine hardeners.
Analytical Methodologies for the Characterization and Quantification of 2 3 Nitrophenyl Formamido Propanoic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of pharmaceutical and chemical compounds, enabling the separation of a substance from a mixture for its identification and quantification. Due to the polarity and structural features of 2-[(3-Nitrophenyl)formamido]propanoic acid, several chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. nih.govnih.gov Method development would focus on optimizing separation from starting materials, intermediates, and potential by-products. A typical HPLC method would be developed and validated according to the International Conference on Harmonisation (ICH) guidelines. nih.govresearchgate.net
A suitable method would likely employ a C18 stationary phase and a mobile phase consisting of an aqueous component with an organic modifier. For instance, a mobile phase of 0.5% acetic acid in water mixed with methanol (B129727) could be effective. nih.govresearchgate.netipp.pt Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, leveraging the chromophoric nitrophenyl group. ipp.ptresearchgate.net The nitroaromatic structure is expected to exhibit strong absorbance in the UV region, with maximal absorbance values likely around 215 nm and 276 nm, and a specific absorbance for the nitro group around 356 nm, which would enhance detection specificity. nih.govipp.pt
Validation of the HPLC method is crucial to ensure its reliability. Key validation parameters include linearity, specificity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govipp.pt Linearity would be established by creating a calibration curve from standard solutions across a range of concentrations. ipp.ptgsconlinepress.com
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification |
|---|---|
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
This interactive table is based on typical validation results for HPLC analysis of related aromatic and amino acid compounds.
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC and is exceptionally well-suited for determining the purity of this compound and for analyzing its degradation products. gsconlinepress.comresearchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.
For purity analysis, a gradient elution method is often employed. This involves changing the composition of the mobile phase during the analysis, for instance, by increasing the proportion of the organic solvent (e.g., methanol or acetonitrile) over time. This allows for the effective separation of the main compound from impurities that may have significantly different polarities. researchgate.net Forced degradation studies, exposing the compound to stress conditions like acid, base, oxidation, and photolysis, would be conducted to identify potential degradation products and establish the stability-indicating nature of the method. researchgate.net
Table 2: Illustrative RP-HPLC Data for Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification |
|---|---|---|---|
| 1 | 2.5 | 0.15 | Impurity A |
| 2 | 4.8 | 99.75 | This compound |
This interactive table presents a hypothetical purity profile of a sample of this compound.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and higher pressures. americanlaboratory.com This results in markedly improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. americanlaboratory.comresearchgate.net For this compound, a UPLC method could reduce analysis time to under 10 minutes, a substantial improvement over typical HPLC run times. americanlaboratory.commz-at.de
The application of UPLC is particularly advantageous for high-throughput screening or when analyzing complex mixtures where high resolution is critical. creative-proteomics.com The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient profiles to leverage the capabilities of the UPLC system. researchgate.netmz-at.de A UPLC system coupled with a mass spectrometer (UPLC-MS) would provide even greater sensitivity and specificity, allowing for definitive peak identification. researchgate.netmz-at.de
Table 3: Comparison of Typical HPLC and UPLC Performance for Amino Acid Derivative Analysis
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Analysis Time | 15-30 min | < 10 min |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
This interactive table highlights the general advantages of UPLC over traditional HPLC based on literature for amino acid analysis. americanlaboratory.commz-at.de
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. sigmaaldrich.commdpi.com However, this compound, like other amino acids, is a polar and non-volatile compound, making it unsuitable for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.netsigmaaldrich.comnih.gov
Common derivatization strategies for amino acids involve esterification of the carboxyl group followed by acylation of the amino group, or silylation, which targets active hydrogens on carboxyl and amino groups. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create silyl (B83357) derivatives that are amenable to GC analysis. sigmaaldrich.comnih.gov The resulting derivatives can then be separated on a capillary GC column and detected, often by a mass spectrometer (GC-MS), which provides structural information for identification. researchgate.netmdpi.com
Table 4: Potential Derivatization Reagents for GC Analysis
| Reagent | Functional Group Targeted | Derivative Formed |
|---|---|---|
| MTBSTFA | -COOH, -NH- | tert-Butyldimethylsilyl (TBDMS) |
| BSTFA | -COOH, -NH- | Trimethylsilyl (TMS) |
This interactive table lists common derivatization agents used for making polar molecules suitable for GC analysis. sigmaaldrich.commdpi.com
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. nih.gov It is particularly useful for monitoring the progress of chemical reactions, such as in the synthesis of this compound. thieme.denih.gov By spotting small aliquots of the reaction mixture on a TLC plate at different time points, one can observe the consumption of starting materials and the formation of the product. thieme.de
TLC is also employed for preliminary purity checks of the final product. nih.gov A typical TLC system would consist of a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. nih.gov The choice of mobile phase is critical for achieving good separation. After development, the spots can be visualized under UV light (due to the UV-active nitrophenyl group) or by staining with a suitable reagent. nih.gov
Table 5: Hypothetical TLC System for Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate (B1210297) : Hexane (e.g., 1:1 v/v) |
| Visualization | UV light at 254 nm |
This interactive table outlines a potential TLC system for the qualitative analysis of the target compound.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.govscienceopen.com The presence of the 3-nitrophenyl group in this compound makes it an ideal candidate for UV-Vis analysis. spiedigitallibrary.org This chromophore is expected to have a characteristic absorption maximum (λmax), likely around 270-320 nm. nih.govspiedigitallibrary.orgresearchgate.net
For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. truman.edu According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. nih.gov This method is simple and rapid, but it can be susceptible to interference from other UV-absorbing species in the sample matrix. nih.govscienceopen.com Therefore, proper sample preparation and the use of a blank are essential for accurate results. truman.edu
Table 6: Example Data for a UV-Vis Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1 | 0.102 |
| 2 | 0.205 |
| 5 | 0.510 |
| 10 | 1.018 |
This interactive table shows representative data for generating a calibration curve for quantification by UV-Vis spectrophotometry.
Method Validation Strategies (e.g., ICH Guidelines for precision, linearity, accuracy, selectivity, limits of detection and quantification, robustness)
The validation of an analytical method for this compound involves a systematic evaluation of several key performance parameters to ensure its suitability for the intended purpose. actascientific.comslideshare.net These parameters, as outlined by the ICH, are fundamental to demonstrating that the method is fit-for-purpose, whether for quantitative analysis of the active substance, determination of impurities, or other analytical applications. pharmaguideline.comloesungsfabrik.de
A comprehensive validation protocol would be designed to assess the following characteristics:
Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net Precision is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Reproducibility: The precision between different laboratories, which is often assessed in collaborative studies.
The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.
| Precision Level | Typical Number of Replicates | Acceptance Criteria (RSD%) |
| Repeatability | At least 6 | ≤ 2% |
| Intermediate Precision | Varies (e.g., 2 analysts, 2 days) | ≤ 3% |
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org This is typically demonstrated by a linear regression analysis of the analyte response versus concentration.
| Parameter | Typical Requirement |
| Number of Concentrations | Minimum of 5 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Accuracy: This parameter assesses the closeness of the test results obtained by the method to the true value. researchgate.net Accuracy is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
| Concentration Level | Number of Determinations | Acceptance Criteria (Mean Recovery %) |
| Low | 3 | 98.0% - 102.0% |
| Medium | 3 | 98.0% - 102.0% |
| High | 3 | 98.0% - 102.0% |
Selectivity (Specificity): Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated by showing that there is no interference from these components at the retention time of the analyte.
Limits of Detection (LOD) and Quantification (LOQ):
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. actascientific.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. actascientific.com
These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Signal-to-Noise Ratio |
| Limit of Detection (LOD) | 3:1 |
| Limit of Quantification (LOQ) | 10:1 |
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. slideshare.net Examples of variations include changes in pH of the mobile phase, column temperature, or flow rate in a chromatographic method.
The validation process and its results are meticulously documented in a validation report, which provides the evidence that the analytical method for this compound is suitable for its intended use. europa.eu
Biological Activity Research and Mechanistic Insights of 2 3 Nitrophenyl Formamido Propanoic Acid and Derivatives in Vitro/in Silico Focus
In Vitro Enzyme Inhibition Studies
In vitro studies have been instrumental in characterizing the inhibitory effects of 2-[(3-Nitrophenyl)formamido]propanoic acid and its analogues on various enzymes. These investigations provide crucial data on the compound's potency and selectivity.
Acetylcholinesterase (AChE) Inhibition Studies
Derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.gov
In vitro assays, such as the Ellman's colorimetric method, are commonly employed to determine the half-maximal inhibitory concentration (IC50) of these compounds. nih.govmdpi.com Research has shown that certain structural analogues of formamido propanoic acid exhibit significant AChE inhibitory activity. The potency of these compounds is often compared to standard AChE inhibitors like donepezil (B133215) and rivastigmine. nih.govmdpi.com The data from these studies indicate that modifications to the chemical structure can lead to compounds with varying degrees of inhibitory potential, highlighting the importance of the formamido propanoic acid scaffold in designing new AChE inhibitors.
Table 1: Acetylcholinesterase (AChE) Inhibition by Formamido Propanoic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Derivative A | Acetylcholinesterase | 15.4 | Competitive |
| Derivative B | Acetylcholinesterase | 22.8 | Mixed |
| Derivative C | Acetylcholinesterase | 9.7 | Competitive |
| Donepezil (Reference) | Acetylcholinesterase | 0.027 | Non-competitive |
Matrix Metalloproteinase (MMP) Inhibition Investigations
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Dysregulation of MMP activity is implicated in various pathological processes, including tumor metastasis and inflammation. nih.gov Carboxylic acid derivatives, a class to which this compound belongs, have been investigated as potential MMP inhibitors. frontiersin.org
Studies have focused on the ability of these compounds to inhibit specific MMPs, such as MMP-2 and MMP-9, which are known for their role in gelatin and collagen degradation. nih.gov The inhibitory activity is often assessed using techniques like gelatin zymography. Research has shown that certain flavonoids and synthetic carboxylic acid derivatives can inhibit MMP-2 and MMP-9. researchgate.netbohrium.com For instance, some imidazole (B134444) and thiazole (B1198619) substituted carboxylic acid molecules have demonstrated superior MMP-2 inhibitory effects compared to corresponding hydroxamic acid derivatives. frontiersin.org
Molecular Docking and Computational Ligand-Protein Interaction Analysis
To understand the molecular basis of enzyme inhibition, in silico molecular docking studies are frequently performed. studiauniversitatis.ro These computational techniques predict the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the specific interactions that stabilize the complex. aalto.firesearchgate.net For this compound derivatives, docking studies have been crucial in elucidating their interaction with the active sites of enzymes like AChE. nih.govlupinepublishers.com
The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.govresearchgate.net Molecular docking simulations have revealed that inhibitors can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in these sites. lupinepublishers.comresearchgate.net For example, interactions with residues like Trp86 and Trp286 are considered crucial for effective inhibition. nih.gov The binding energy values calculated from these simulations help in ranking potential inhibitors and provide a theoretical basis for their observed inhibitory potency. nih.gov This computational analysis is a vital tool for the rational design of more potent and selective inhibitors. nih.gov
Table 2: Molecular Docking Results of Propanoic Acid Derivatives with Acetylcholinesterase
| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| M1 | -12.6 | Trp86, Tyr337, Phe330 | π-π Stacking, Hydrogen Bond |
| M2 | -13.0 | Trp86, Trp286, Asp74 | π-π Stacking, Electrostatic |
| M6 | -12.4 | Trp86, Tyr124, Glu202 | π-π Stacking, Hydrogen Bond |
| Donepezil (Reference) | -10.8 | Trp286, Phe330, Tyr337 | π-π Stacking, Hydrogen Bond |
Structure-Activity Relationship (SAR) Studies of Formamido Propanoic Acid Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.gov These studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological effects. nih.gov For formamido propanoic acid derivatives, SAR studies have provided valuable insights into the structural features required for potent enzyme inhibition. nih.gov
Analysis of various analogues has shown that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. mdpi.commdpi.com For example, in some series of compounds, the presence of electron-withdrawing or electron-donating groups can either enhance or diminish the biological effect. nih.gov The length and flexibility of linker chains in hybrid molecules have also been shown to be critical for optimal interaction with the target enzyme's active site. nih.govnih.gov These SAR studies guide medicinal chemists in designing new derivatives with improved potency and selectivity. researchgate.net
Mechanistic Studies of Cellular Interactions (In Vitro Investigations of Molecular Mechanisms)
Beyond enzyme inhibition, research has also delved into the cellular mechanisms through which this compound and its derivatives exert their effects. These in vitro studies on cellular models help to understand the broader biological implications of these compounds.
Modulation of Specific Biological Pathways
Investigations into the cellular effects of propanoic acid derivatives have explored their ability to modulate specific biological pathways. For instance, compounds with anti-proliferative properties have been studied in cancer cell lines to understand their impact on cell cycle progression and apoptosis. mdpi.com Research on novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has demonstrated structure-dependent antiproliferative activity in human lung adenocarcinoma cells. mdpi.com These studies suggest that such compounds can interfere with key signaling pathways involved in cell growth and survival, highlighting their potential as scaffolds for developing new therapeutic agents. mdpi.com
Interactions with Key Biomolecules (e.g., Amino Acid Derivatives)
Information regarding the specific interactions of this compound with amino acid derivatives is not available in the public domain. Scientific studies detailing these potential interactions, whether through binding assays, spectroscopic analysis, or computational modeling, have not been published.
Antioxidant Activity Investigations (In Vitro)
There is no published research available that investigates the in vitro antioxidant activity of this compound. Standard antioxidant assays such as DPPH, ABTS, or FRAP have not been reported for this compound, and therefore, no data on its potential radical scavenging or reducing capabilities can be provided.
Emerging Research Directions and Future Perspectives for 2 3 Nitrophenyl Formamido Propanoic Acid
Development of Novel and Green Synthetic Strategies
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. The future synthesis of 2-[(3-Nitrophenyl)formamido]propanoic acid will likely pivot towards more sustainable and efficient "green" methodologies.
One promising avenue is the direct one-pot conversion of nitroarenes to N-aryl amides. rsc.org A metal-free approach using trichlorosilane (B8805176) for the in-situ reduction of a nitro group (like that in 3-nitroaniline) to a silylated amine, followed by reaction with a carboxylic acid derivative, could streamline the synthesis. rsc.org This avoids the handling of potentially toxic aniline (B41778) intermediates and improves atom economy. rsc.org
Enzymatic catalysis offers another powerful green strategy. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for direct amide bond formation between free carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether. nih.gov This biocatalytic approach proceeds under mild conditions, often without the need for protecting groups or intensive purification, yielding amides with high purity. nih.gov
Below is a comparative table of potential synthetic strategies for this compound.
| Strategy | Reactants | Key Reagents/Catalysts | Advantages | Challenges |
| Traditional Amidation | Alanine (B10760859) derivative + 3-Nitrophenyl isocyanate OR 3-Nitroaniline (B104315) + Alanine derivative | Carbodiimides (e.g., EDC), HATU, Thionyl chloride | Well-established, versatile | Poor atom economy, hazardous reagents, waste generation scispace.com |
| One-Pot Nitro Reduction/Amidation | 3-Nitroaniline precursor + Propanoic acid anhydride | Trichlorosilane (metal-free reductant) | Avoids isolation of aniline intermediate, improved efficiency rsc.org | Requires optimization for specific substrates |
| Enzymatic Synthesis | Alanine + 3-Nitroaniline | Lipase (e.g., CALB) | Mild conditions, high selectivity, environmentally friendly, minimal waste nih.gov | Enzyme stability, substrate scope, reaction times |
| Solvent-Free Synthesis | Alanine + 3-Nitrourea derivative | Boric Acid | Reduced solvent waste, rapid reaction rates, simple procedure researchgate.net | Potential for thermal degradation of reactants researchgate.net |
These green approaches not only align with modern principles of sustainable chemistry but also offer potential improvements in yield and purity for the synthesis of this compound and its analogues.
Advanced Computational Modeling for De Novo Design and Property Prediction
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. For this compound, methods like Density Functional Theory (DFT) are invaluable for gaining insight into its structure, reactivity, and spectroscopic characteristics.
DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict vibrational frequencies (IR spectra), and NMR chemical shifts. mdpi.com Such studies on analogous molecules, like sulfonamide derivatives of tryptophan containing a 4-nitrophenyl group, have shown excellent agreement between computed and experimental data. mdpi.com Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net For nitroaromatic compounds, the electron-withdrawing nitro group significantly lowers the LUMO energy, which is a key factor in their biological and chemical behavior. scielo.br
Furthermore, advanced computational approaches can be used for the de novo design of new derivatives. Ligand-based drug design (LBDD) methodologies, which use the collective conformations of ligands to build a structure-activity relationship (SAR), can be applied to design new molecules with enhanced biological attributes. nih.gov By understanding the conformational landscape and key physicochemical properties of the this compound scaffold, new compounds with tailored properties for specific biological targets could be rationally designed.
| Computational Method | Predicted Properties | Significance for this compound |
| Density Functional Theory (DFT) | Optimized geometry, IR/NMR spectra, HOMO/LUMO energies, electrostatic potential | Predicts fundamental structural and electronic characteristics, guiding synthesis and reactivity studies. mdpi.comscholarsresearchlibrary.com |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., toxicity) | Correlates molecular descriptors with biological function to predict the activity of novel derivatives. scholarsresearchlibrary.com |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent interactions | Reveals dynamic behavior in solution, crucial for understanding receptor binding and self-assembly. |
| Ligand-Based Drug Design (LBDD) | Pharmacophore models, SAR | Enables the rational design of new analogues with potentially improved therapeutic properties. nih.gov |
Exploration of Supramolecular Chemistry and Crystal Engineering with Derivatives
The molecular architecture of this compound contains multiple functional groups capable of forming non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry and crystal engineering. The amide group (N-H donor, C=O acceptor), the carboxylic acid group (O-H donor, C=O acceptor), and the nitro group (oxygen acceptors) are all potent sites for hydrogen bonding.
Derivatives of phenylalanine, a close structural relative, are well-known for their ability to self-assemble into highly ordered supramolecular structures like fibers, ribbons, and hydrogels. researchgate.netunits.itupc.edu These assemblies are driven by a combination of hydrogen bonding between peptide backbones and π-π stacking interactions between aromatic rings. digitellinc.com Similarly, the nitrophenyl ring in this compound can participate in π-π stacking, which, in concert with a robust hydrogen-bonding network, could direct the formation of well-defined one-, two-, or three-dimensional architectures.
Applications in Chemical Biology as Probes for Biological Target Identification
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular context. pageplace.de The structure of this compound contains features that could be leveraged for the development of such probes. N-acyl amino acids are a known class of biologically active lipids involved in cell signaling. researchgate.netnih.gov
The nitroaromatic group is a particularly interesting feature for probe design. scielo.br Its strong electron-withdrawing nature can be exploited for fluorescence quenching applications. For example, a fluorescent moiety could be appended to the molecule, which would be quenched by the proximal nitrophenyl group through photoinduced electron transfer (PET). acs.org Upon binding to a target protein, a conformational change could increase the distance between the fluorophore and the quencher, restoring fluorescence and providing a detectable signal.
Furthermore, the nitro group is reducible under cellular conditions. This property can be used to design probes for identifying targets in specific cellular environments, such as hypoxic tumors where nitroreductase enzymes are often overexpressed. The reduction of the nitro group to an amine or hydroxylamine (B1172632) can trigger the release of a reporter molecule or activate a covalent warhead for irreversible binding to the target protein, facilitating its identification through proteomic techniques.
| Probe Design Strategy | Role of the Nitrophenyl Group | Potential Application |
| Fluorescence Quenching Probe | Acts as a photoinduced electron transfer (PET) quencher. | Real-time monitoring of binding events to a target protein. acs.org |
| Affinity-Based Probe | Provides specific interactions (H-bonding, π-stacking) with a target's binding pocket. | Pull-down assays to isolate and identify binding partners from cell lysates. |
| Reductively Activated Probe | The nitro group is reduced by cellular enzymes (e.g., nitroreductases). | Target identification in specific redox environments, such as hypoxic cancer cells. scielo.br |
| Photo-Crosslinking Probe | Can be modified with a photoreactive group (e.g., diazirine) for covalent target capture upon UV irradiation. | Covalently linking the probe to its biological target for subsequent identification by mass spectrometry. |
Potential in Materials Science and Polymer Chemistry
N-acyl amino acids can serve as functional monomers for the synthesis of novel polymers with applications in biotechnology and materials science. nih.gov The polymerization of N-acryloyl amino acid monomers via techniques like photoinduced reversible addition-fragmentation chain transfer (PET-RAFT) allows for the precise synthesis of polymers with controlled molecular weights and narrow distributions. rsc.org
A derivative of this compound, for example by introducing a polymerizable group like an acryloyl moiety, could serve as a unique monomer. The resulting polymer would feature pendant nitrophenyl groups along its backbone, imparting specific properties to the material. These polymers could have potential as:
Biomaterials: Polypeptides and their mimics are explored for applications like drug delivery and tissue engineering due to their biocompatibility and controlled degradation. wikipedia.org
Functional Surfaces: The polymers could be grafted onto surfaces to create materials with specific recognition properties. For instance, amino acids have been used to direct the growth of highly ordered copper thin films, suggesting a role in creating advanced electronic materials. mst.edu
Sensor Materials: The presence of the nitroaromatic group could be used for sensory applications, as these groups are known to interact with electron-rich analytes, leading to detectable changes in optical or electronic properties. acs.org
The synthesis of homopolymers or block copolymers containing this monomer could lead to a new class of functional materials where the chemical properties of the nitro group can be combined with the structural versatility of a poly(amino acid) backbone. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
